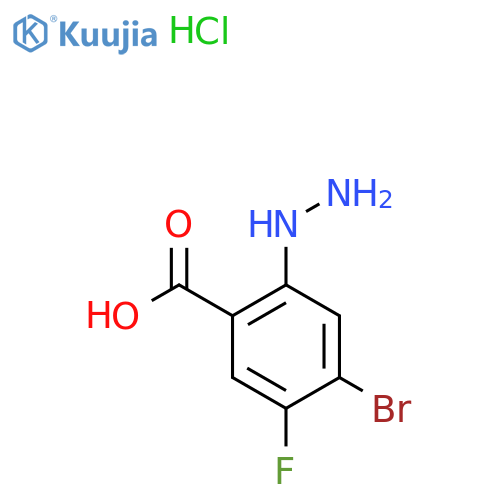

Cas no 1643156-18-6 (4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride)

1643156-18-6 structure

商品名:4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride

CAS番号:1643156-18-6

MF:C7H7BrClFN2O2

メガワット:285.498083353043

MDL:MFCD28159965

CID:2360259

PubChem ID:76848196

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride

- ZZRRUDZJDKELRL-UHFFFAOYSA-N

- SY247629

- 4-Bromo-5-fluoro-2-hydrazinobenzoic Acid Hydrochloride

- 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride

- AC4637

- CS-0374542

- PS-15869

- DB-195388

- 1643156-18-6

- AKOS030567672

- 4-bromo-5-fluoro-2-hydrazinylbenzoic acid;hydrochloride

- MFCD28159965

- SCHEMBL16320375

- 4-Bromo-5-fluoro-2-hydrazineylbenzoic acid hydrochloride

-

- MDL: MFCD28159965

- インチ: 1S/C7H6BrFN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H

- InChIKey: ZZRRUDZJDKELRL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(C(=O)O)=C(C=1)NN)F.Cl

計算された属性

- せいみつぶんしりょう: 283.93635g/mol

- どういたいしつりょう: 283.93635g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D779029-1g |

4-Bromo-5-fluoro-2-hydrazinobenzoic Acid Hydrochloride |

1643156-18-6 | 95% | 1g |

$870 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1208691-10G |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 10g |

$1325 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-1G |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 1g |

¥ 1,405.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445212-10g |

4-Bromo-5-fluoro-2-hydrazineylbenzoic acid hydrochloride |

1643156-18-6 | 98% | 10g |

¥9986 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1208691-1G |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 1g |

$260 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1208691-500mg |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 500mg |

$185 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-10g |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 10g |

¥7042.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-250mg |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 250mg |

¥561.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-25g |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 25g |

¥14085.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-500mg |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |

1643156-18-6 | 97% | 500mg |

¥937.0 | 2024-04-23 |

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride 関連文献

-

Yin Li,Xiuyang Lu,Ruiqin Yang,Weijian Tong,Lijun Xu,Lucas de Bondelon,Hongpeng Wang,Ju Zhu,Qing Ge RSC Adv. 2016 6 28219

-

Mei-Ling Zhang,Wu-Li-Ji Hasi,Xiang Lin,Xiao-Rong Zhao,Xiu-Tao Lou,Si-qin-gao-wa Han,Dian-Yang Lin,Zhi-Wei Lu Anal. Methods 2015 7 8241

-

M. Otsuka,Y. Maeno,T. Fukami,M. Inoue,T. Tagami,T. Ozeki CrystEngComm 2015 17 7430

-

Jufeng Sun,Jennifer R. Baker,Cecilia C. Russell,Hong N. T. Pham,Chloe D. Goldsmith,Peter J. Cossar,Jennette A. Sakoff,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2023 14 2246

-

Fuhua Wei,Qinhui Ren,Huan Zhang,Lili Yang,Hongliang Chen,Zhao Liang,Ding Chen RSC Adv. 2021 11 9977

1643156-18-6 (4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1643156-18-6)4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride

清らかである:99%

はかる:25g

価格 ($):1909.0